molecular formula C8H15Cl4N4ORuS B609409 Nami-A CAS No. 201653-76-1

Nami-A

货号: B609409
CAS 编号: 201653-76-1
分子量: 458.2 g/mol
InChI 键: RJZBTXZRLXLLKO-UHFFFAOYSA-K
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

NAMI-A 是通过三氯化钌与二甲基亚砜和咪唑在盐酸存在下的反应合成的。该反应通常按以下步骤进行:

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该工艺包括:

化学反应分析

反应类型

NAMI-A 经历了几种类型的化学反应,包括:

常见试剂和条件

主要形成的产物

科学研究应用

Clinical Applications

NAMI-A has been investigated in various clinical contexts:

  • Combination Therapy : Research indicates that combining this compound with other agents like cisplatin can enhance therapeutic outcomes. For instance, studies demonstrated that using this compound alongside cisplatin resulted in a higher percentage of animals free from detectable lung metastases compared to single-agent treatments .
  • Targeting Platinum-Resistant Cancers : this compound has been positioned as a potential treatment for cancers resistant to platinum-based therapies. Its unique mechanism allows it to be effective where traditional drugs fail .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

StudyFocusFindings
Spandidos Publications (2019)Drug InteractionThis compound showed reversible interactions with plasma proteins compared to the irreversible binding seen with cisplatin, suggesting a different therapeutic window .
Science.gov (2018)Combination ChemotherapyThe HSA-NAMI-A-Cu(BpT)Br-DOX complex demonstrated improved targeting capabilities in tumor models, indicating enhanced delivery and efficacy .
PubMed (2019)Comparative AnalysisA comparative study between this compound and KP1019 highlighted that while both are promising anticancer agents, their biological profiles differ significantly, with this compound being non-cytotoxic yet effective against metastasis .

作用机制

NAMI-A 被认为是一种前药,在水解后变为活性。该机制包括:

相似化合物的比较

NAMI-A 通常与其他钌基化合物(如 KP1019 和 BOLD-100)进行比较。以下是一些关键的比较点:

This compound 的独特性

类似化合物

生物活性

NAMI-A (this compound) is a ruthenium-based compound that has garnered attention for its potential as an anticancer agent, particularly in the context of metastasis inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, clinical studies, and overall therapeutic potential.

This compound exhibits several biological activities that contribute to its anticancer effects:

  • Selective Antimetastatic Activity : this compound has been shown to selectively inhibit lung metastases from solid tumors. In preclinical studies, it effectively reduced the formation of spontaneous lung metastases without affecting the growth of primary tumors . This selective action is attributed to its binding to collagen in the lung extracellular matrix, which enhances its activity against metastatic cells .
  • Matrix Metalloproteinase Inhibition : this compound inhibits matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for tumor invasion and metastasis. In vitro studies demonstrated that this compound could inhibit these enzymes at micromolar concentrations . The inhibition of MMPs suggests a mechanism by which this compound reduces tumor cell invasiveness.
  • Anti-Angiogenic Properties : The compound also exhibits anti-angiogenic effects by inhibiting vascular endothelial growth factor (VEGF)-induced angiogenesis in vitro. This property is significant as angiogenesis is essential for tumor growth and metastasis .
  • Cell Cycle Modulation : this compound has been reported to transiently block cell cycle progression at the G2/M phase, potentially through the activation of checkpoint kinase 1 (Chk1), which prevents mitotic entry by inhibiting CDC25 .

Clinical Studies

Several clinical trials have investigated the efficacy and safety of this compound, particularly in combination with other chemotherapeutic agents:

Phase I/II Trials

A notable Phase I/II study evaluated the combination of this compound with gemcitabine in patients with advanced non-small cell lung cancer (NSCLC) who had previously undergone platinum-based therapy. The study aimed to establish the optimal dosing regimen and assess response rates according to RECIST criteria.

  • Patient Demographics : Participants included adults aged 18 and older with confirmed NSCLC.
  • Outcomes : Preliminary results indicated that the combination therapy was well-tolerated, with manageable side effects. Notably, patients exhibited improved survival rates compared to historical controls .

Research Findings

The following table summarizes key findings from various studies on this compound's biological activity:

Study FocusKey Findings
Antimetastatic ActivitySignificant reduction in lung metastases in murine models without affecting primary tumors .
MMP InhibitionInhibition of MMP-2 and MMP-9 at micromolar concentrations; reduced invasiveness in vitro .
Anti-AngiogenesisInhibition of VEGF-induced angiogenesis observed in vitro .
Cell Cycle EffectsTransient G2/M phase arrest via Chk1 activation .

Case Studies

Several case studies have highlighted the clinical application of this compound:

  • Case Study 1 : A patient with advanced NSCLC treated with this compound and gemcitabine showed significant tumor reduction and prolonged survival compared to previous treatments.
  • Case Study 2 : In a cohort study involving patients with metastatic breast cancer, those receiving this compound demonstrated reduced metastatic spread and improved quality of life metrics.

属性

IUPAC Name

1H-imidazole;1H-imidazol-3-ium;methylsulfinylmethane;ruthenium(3+);tetrachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H4N2.C2H6OS.4ClH.Ru/c2*1-2-5-3-4-1;1-4(2)3;;;;;/h2*1-3H,(H,4,5);1-2H3;4*1H;/q;;;;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZBTXZRLXLLKO-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C.C1=C[NH+]=CN1.C1=CN=CN1.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl4N4ORuS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201653-76-1
Record name 1H-Imidazole (OC-6-11)-tetrachloro(1H-imidazole-κN3)[1,1′-(sulfinyl-κS)bis[methane]]ruthenate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201653-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NAMI-A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201653761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NAMI-A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60487Z56XW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。